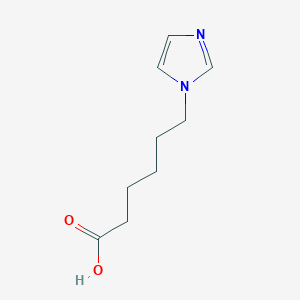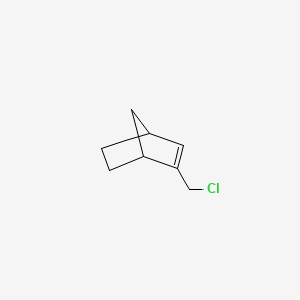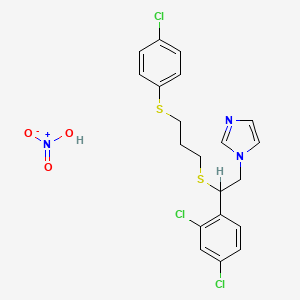
1H-Imidazole, 1-(2-((3-((4-chlorophenyl)thio)propyl)thio)-2-(2,4-dichlorophenyl)ethyl)-, mononitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole, 1-(2-((3-((4-chlorophenyl)thio)propyl)thio)-2-(2,4-dichlorophenyl)ethyl)-, mononitrate is a complex organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 1-(2-((3-((4-chlorophenyl)thio)propyl)thio)-2-(2,4-dichlorophenyl)ethyl)-, mononitrate typically involves multi-step organic reactions. The process may start with the preparation of the imidazole ring, followed by the introduction of the chlorophenyl and dichlorophenyl groups through nucleophilic substitution reactions. The final step involves the addition of the mononitrate group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Imidazole, 1-(2-((3-((4-chlorophenyl)thio)propyl)thio)-2-(2,4-dichlorophenyl)ethyl)-, mononitrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the removal of the nitrate group or reduction of the nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols or amines. Reaction conditions such as temperature, solvent, and catalysts are optimized for each specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Applications De Recherche Scientifique
1H-Imidazole, 1-(2-((3-((4-chlorophenyl)thio)propyl)thio)-2-(2,4-dichlorophenyl)ethyl)-, mononitrate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1H-Imidazole, 1-(2-((3-((4-chlorophenyl)thio)propyl)thio)-2-(2,4-dichlorophenyl)ethyl)-, mononitrate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other imidazole derivatives with chlorophenyl and dichlorophenyl groups. Examples include:
- 1H-Imidazole, 1-(2-(4-chlorophenyl)ethyl)-
- 1H-Imidazole, 1-(2-(2,4-dichlorophenyl)ethyl)-
Uniqueness
The uniqueness of 1H-Imidazole, 1-(2-((3-((4-chlorophenyl)thio)propyl)thio)-2-(2,4-dichlorophenyl)ethyl)-, mononitrate lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
71821-48-2 |
|---|---|
Formule moléculaire |
C20H20Cl3N3O3S2 |
Poids moléculaire |
520.9 g/mol |
Nom IUPAC |
1-[2-[3-(4-chlorophenyl)sulfanylpropylsulfanyl]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid |
InChI |
InChI=1S/C20H19Cl3N2S2.HNO3/c21-15-2-5-17(6-3-15)26-10-1-11-27-20(13-25-9-8-24-14-25)18-7-4-16(22)12-19(18)23;2-1(3)4/h2-9,12,14,20H,1,10-11,13H2;(H,2,3,4) |
Clé InChI |
NTRNKFTWHJWQEQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1SCCCSC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


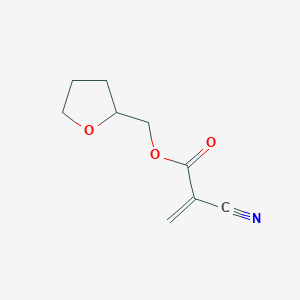
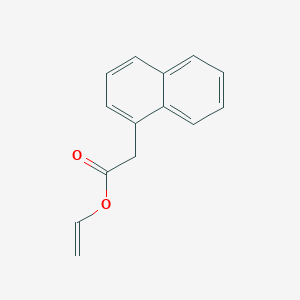
![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)(phenylmethyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, hexasodium salt](/img/structure/B14457435.png)
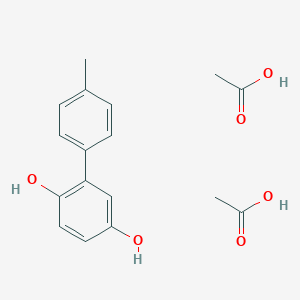
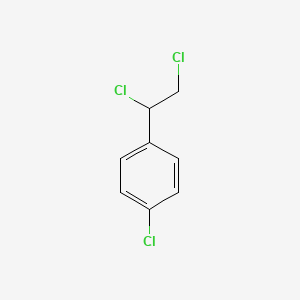
![7-Ethylidene-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14457450.png)
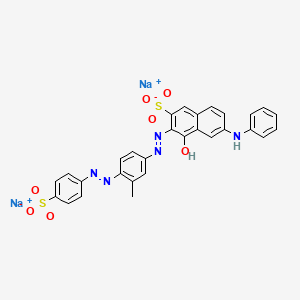
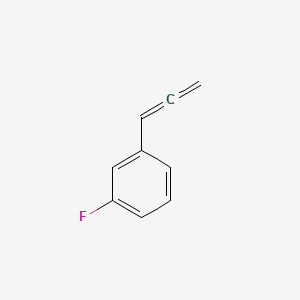

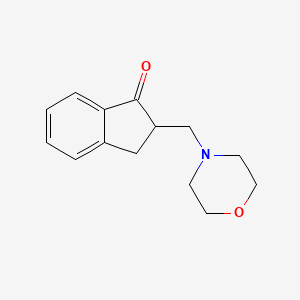
![2-(3-Chlorophenyl)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14457483.png)
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,6-dimethyl-5-(1-methylethenyl)-, methyl ester](/img/structure/B14457491.png)
